molecular formula C7H5NS B030561 Benzothiazole-d4 CAS No. 194423-51-3

Benzothiazole-d4

Cat. No. B030561
CAS RN: 194423-51-3
M. Wt: 139.21 g/mol
InChI Key: IOJUPLGTWVMSFF-RHQRLBAQSA-N
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Description

Benzothiazole-d4, also known as 4,4-d4-benzothiazole, is a stable, deuterated benzothiazole derivative. It is a synthetic molecule used in a variety of scientific research applications, such as biochemical, physiological, and drug discovery studies. This compound has a wide range of advantages and limitations for laboratory experiments and can be used to study a variety of biochemical and physiological effects.

Scientific Research Applications

  • Drug Discovery : Benzothiazole motifs are integral in modern drug discovery due to their presence in various natural and pharmaceutical agents. Their structural diversity aids in exploring new bioactive agents (Prajapat, 2018).

  • Central Nervous System (CNS) Therapeutics : These compounds show potential as therapeutics for diseases like epilepsy and neurodegenerative disorders. They also have applications in diagnostics and drug development (Hroch et al., 2015).

  • Biological Properties : Recent research highlights their wide range of biological properties, including anticancer, antimicrobial, and antidiabetic properties, showcasing their potential in medicinal chemistry (Ali & Siddiqui, 2013).

  • Cancer Treatment : Some benzothiazole derivatives, like lysyl amide prodrug of 2-(4-aminophenyl)-5-fluorobenzothiazole, are being evaluated against breast and ovarian cancers, showing manageable toxic side effects (Bradshaw et al., 2002).

  • Synthesis Improvements : Advances in the synthesis of 2-substituted benzothiazoles have improved selectivity, purity, and yield, offering potential pharmaceutical applications (Prajapati et al., 2014).

  • Green Chemistry : Recent advances in green chemistry have led to the synthesis of benzothiazole compounds with potential applications in biochemistry and medicinal chemistry (Gao et al., 2020).

  • Immunomodulation : Synthetic benzothiazole analogs exhibit immunomodulatory activities, which could benefit immune system disorders (Khan et al., 2016).

  • Anti-Trypanocidal Agent : 2-amino-benzo[ d]thiazole-4c shows potential as a potent, safe, and selective anti-trypanocydal agent for treating trypanosomatidic infections (Linciano et al., 2019).

  • Antimycobacterial Agents : They show potential as safe antimycobacterial agents against Mycobacterium tuberculosis by inhibiting DprE1 (Landge et al., 2015).

  • Cancer Therapy Advancements : Benzothiazole scaffolds are being explored as novel anticancer drugs due to their diverse pharmacological activities and ability to inhibit various biological targets (Sharma et al., 2020).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to interact with a variety of targets, contributing to their wide range of biological activities . They have been reported to inhibit several enzymes, including dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . In addition, benzothiazole derivatives have been found to inhibit BCL-2, a key enzyme involved in apoptosis .

Mode of Action

The mode of action of benzothiazole derivatives varies depending on the specific derivative and its target. For example, some benzothiazole derivatives have been found to exhibit antibacterial activity by inhibiting key enzymes involved in bacterial growth and replication . Other benzothiazole derivatives have been found to inhibit BCL-2, thereby inducing apoptosis in cancer cells . The specific interactions between benzothiazole derivatives and their targets are still under investigation.

Biochemical Pathways

Benzothiazole derivatives can affect various biochemical pathways due to their ability to interact with multiple targets. For instance, by inhibiting BCL-2, benzothiazole derivatives can disrupt the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family, leading to dysregulation of apoptosis in affected cells . This can lead to cell death, which is particularly beneficial in the context of cancer treatment.

Pharmacokinetics

It is excreted to the kidney and is promptly absorbed, reaching high plasma concentrations within 1–2 hours, with a half-life of 6–8 hours .

Result of Action

The result of the action of benzothiazole derivatives can vary depending on the specific compound and its target. For example, benzothiazole derivatives that inhibit BCL-2 can induce apoptosis in cancer cells, potentially leading to a reduction in tumor size . On the other hand, benzothiazole derivatives that inhibit key enzymes in bacteria can exhibit antibacterial activity, potentially leading to the eradication of bacterial infections .

Action Environment

The action of benzothiazole derivatives can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the stability and efficacy of these compounds. Moreover, the pH and temperature of the environment can also influence the activity of benzothiazole derivatives

Safety and Hazards

When handling Benzothiazole-d4, it is recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .

Future Directions

Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . The development of novel antibiotics to control resistance problems is crucial .

Biochemical Analysis

Biochemical Properties

Benzothiazole-d4 plays a significant role in biochemical reactions, particularly in the context of cancer pathogenesis and drug resistance . It interacts with key enzymes such as BCL-2, a family of enzymes that plays a crucial role in apoptosis . Disruption in the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family can lead to dysregulation of apoptosis in affected cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the proliferation of certain cancer cells and decrease the activity of inflammatory factors IL-6 and TNF-α .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit the BCL-2 family of proteins, key regulators of the mitochondrial apoptotic pathway .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that it significantly inhibits the proliferation of cancer cells at certain doses

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins

properties

IUPAC Name

4,5,6,7-tetradeuterio-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS/c1-2-4-7-6(3-1)8-5-9-7/h1-5H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJUPLGTWVMSFF-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])N=CS2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445275
Record name Benzothiazole-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

194423-51-3
Record name Benzothiazole-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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